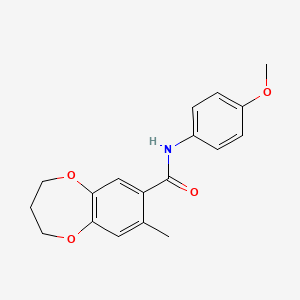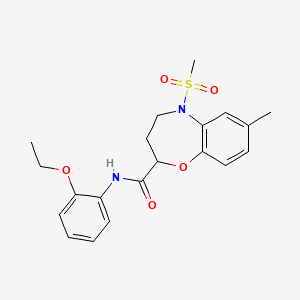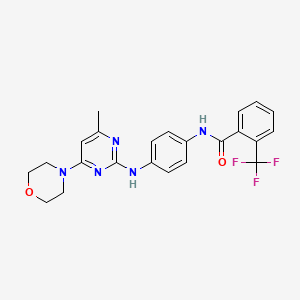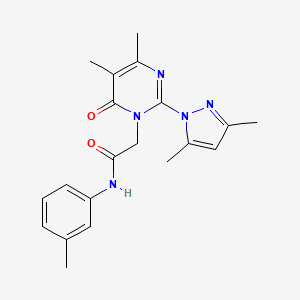![molecular formula C17H23N5 B11244634 1-phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11244634.png)
1-phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole is a complex organic compound featuring a tetrazole ring, a phenyl group, and a pyrrolidinyl-substituted cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexyl-pyrrolidine intermediate, which is then reacted with phenyl-substituted tetrazole under specific conditions. Key steps include:
Formation of the Cyclohexyl-Pyrrolidine Intermediate: This can be achieved through the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst.
Tetrazole Formation: The phenyl-substituted tetrazole can be synthesized via the [2+3] cycloaddition reaction of phenyl azide with a nitrile compound.
Final Coupling Reaction: The cyclohexyl-pyrrolidine intermediate is then coupled with the phenyl-substituted tetrazole under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions: 1-Phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or other functional groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or tetrazole rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
1-Phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Could be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which 1-phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with proteins in a way that modulates their function.
相似化合物的比较
1-Phenyl-5-(1-pyrrolidinyl)-1H-tetrazole: Lacks the cyclohexyl group, which may affect its binding properties and biological activity.
1-Phenyl-5-(1-piperidinyl)-1H-tetrazole: Contains a piperidine ring instead of pyrrolidine, potentially altering its pharmacological profile.
1-Phenyl-5-(1-morpholinyl)-1H-tetrazole: Features a morpholine ring, which could influence its solubility and interaction with biological targets.
Uniqueness: 1-Phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole is unique due to the combination of its structural elements, which confer specific steric and electronic properties. This uniqueness can lead to distinct interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H23N5 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
1-phenyl-5-(1-pyrrolidin-1-ylcyclohexyl)tetrazole |
InChI |
InChI=1S/C17H23N5/c1-3-9-15(10-4-1)22-16(18-19-20-22)17(11-5-2-6-12-17)21-13-7-8-14-21/h1,3-4,9-10H,2,5-8,11-14H2 |
InChI 键 |
AKDHLGQFRAQUGT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide](/img/structure/B11244552.png)

![N1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N4-phenylbenzene-1,4-diamine](/img/structure/B11244564.png)
![2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11244568.png)

![7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11244587.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide](/img/structure/B11244592.png)

![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11244609.png)
![3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11244612.png)

![7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11244619.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B11244627.png)
![4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B11244643.png)
